2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol
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Overview
Description
2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol is a complex chemical compound that combines multiple functional groups and elements. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. The presence of gadolinium(3+) suggests its potential use in imaging and diagnostic applications, particularly in magnetic resonance imaging (MRI).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the bis(carboxylatomethyl)amino groups, followed by their sequential attachment to the ethyl and propanoate backbones. The phenylmethoxy group is introduced through a substitution reaction, and the final step involves the incorporation of gadolinium(3+) and the hexane-1,2,3,4,5-pentol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The process would include purification steps such as crystallization or chromatography to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple amino and hydroxyl groups makes it susceptible to oxidation.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The phenylmethoxy group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Utilized in diagnostic imaging, particularly MRI, due to the presence of gadolinium(3+).
Industry: Applied in the development of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Chelation: The bis(carboxylatomethyl)amino groups can chelate metal ions, stabilizing them and facilitating their use in various applications.
Imaging: Gadolinium(3+) enhances the contrast in MRI by altering the relaxation times of nearby water protons.
Biological Interactions: The compound can interact with proteins and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A similar chelating agent used in various applications.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups and the presence of gadolinium(3+), which provides specific advantages in imaging applications. Its complex structure allows for versatile applications across different scientific fields.
Properties
IUPAC Name |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O11.2C7H17NO5.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;2*1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);2*4-13H,2-3H2,1H3;/q;;;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDAWJYGVOLXGZ-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62GdN5O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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